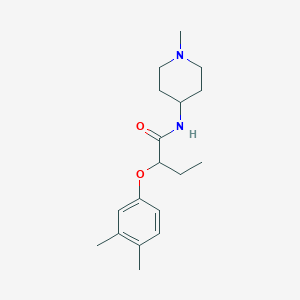
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and neuroscience. This compound is commonly known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
Mécanisme D'action
DMXB-A is a selective agonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a crucial role in various physiological processes, including synaptic transmission, learning, and memory. The activation of the alpha7 nicotinic acetylcholine receptor by DMXB-A leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that ultimately lead to the physiological effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including the enhancement of cognitive function and memory, the reduction of inflammation, and the promotion of neuroprotection. DMXB-A has also been shown to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMXB-A for lab experiments is its selective agonist activity for the alpha7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in various physiological processes. However, one of the limitations of DMXB-A for lab experiments is its relatively low potency compared to other nicotinic acetylcholine receptor agonists, which may require higher concentrations of DMXB-A to achieve the desired physiological effects.
Orientations Futures
There are several future directions for the research and development of DMXB-A, including the optimization of its pharmacological properties, the development of more potent analogs, and the exploration of its potential therapeutic effects in various neurological disorders. Additionally, the use of DMXB-A in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of DMXB-A involves a series of chemical reactions starting from 3,4-dimethylphenol, which is reacted with 1-chloro-4-piperidinyl butanone to form the intermediate 2-(3,4-dimethylphenoxy)-N-(1-chloro-4-piperidinyl)butanamide. This intermediate is then reacted with methylamine to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Applications De Recherche Scientifique
DMXB-A has shown potential in various fields of scientific research, including medical research, drug development, and neuroscience. In medical research, DMXB-A has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In drug development, DMXB-A has been studied as a potential lead compound for the development of new drugs that target nicotinic acetylcholine receptors. In neuroscience, DMXB-A has been studied for its effects on cognitive function and memory.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-17(22-16-7-6-13(2)14(3)12-16)18(21)19-15-8-10-20(4)11-9-15/h6-7,12,15,17H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPIDYVGQFHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
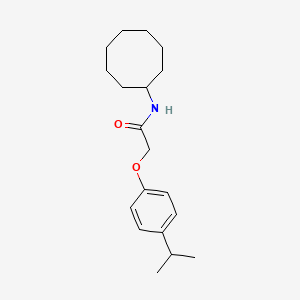
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)
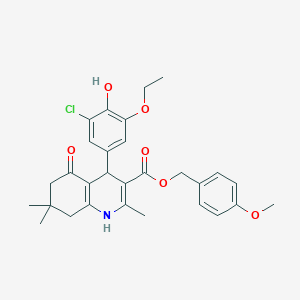
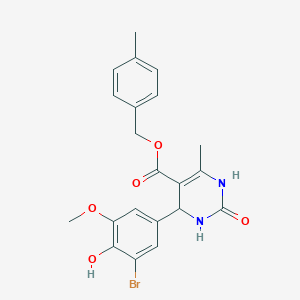

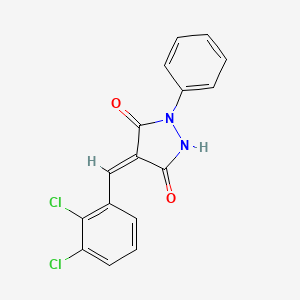
![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
